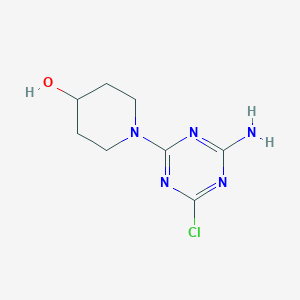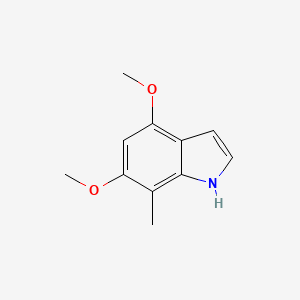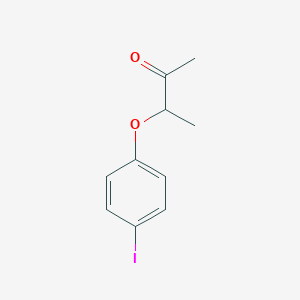
3-(4-Iodophenoxy)butan-2-one
説明
“3-(4-Iodophenoxy)butan-2-one” is a chemical compound with the CAS Number: 30343-26-1 . It has a molecular weight of 290.1 . The IUPAC name for this compound is 3-(4-iodophenoxy)-2-butanone .
Molecular Structure Analysis
The InChI code for “3-(4-Iodophenoxy)butan-2-one” is 1S/C10H11IO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .
科学的研究の応用
Synthesis and Characterization
Synthesis Approaches : The synthesis of compounds related to 3-(4-Iodophenoxy)butan-2-one involves various chemical reactions, including O-Alkylation and Sonogashira coupling, to yield intermediates for further computational and spectroscopic analysis. These methods are foundational in creating compounds with potential optical and NLO properties, serving as a basis for exploring their applications in material science and chemistry (Praveenkumar et al., 2021).
Catalytic Processes : The electrocatalytic hydrogenation of similar compounds has been studied, revealing the influence of the catalytic surface and substrate concentration on product formation. This research provides insights into the electrochemical conversion processes, which could be applied in the synthesis or modification of 3-(4-Iodophenoxy)butan-2-one derivatives (Bryan & Grimshaw, 1997).
Chemical Structure and Properties
Crystallographic Analysis : Detailed crystallographic studies of related compounds offer insights into their structural properties, which can be essential for understanding the molecular framework and potential applications of 3-(4-Iodophenoxy)butan-2-one in areas such as material science and molecular engineering (Shi & Jiang, 1999).
Polyphenol Derivatives : Research into novel polyphenol lactone skeletons derived from related compounds highlights the potential for discovering new bioactive molecules with applications in pharmacology and biochemistry. These findings could pave the way for the development of new drugs or biochemical tools based on the structural motif of 3-(4-Iodophenoxy)butan-2-one (Wang et al., 2021).
Catalytic and Synthetic Applications
Bimetallic Catalysts : Research on multifunctional supported bimetallic catalysts for cascade reactions involving hydrogen auto transfer suggests potential applications in synthesizing 3-(4-Iodophenoxy)butan-2-one derivatives. These catalysts demonstrate efficiency in processes such as dehydrogenation, aldol condensation, and hydrogenation, which could be relevant for the synthesis and modification of the target compound (Morad et al., 2017).
One-Pot Synthesis Methods : Innovations in one-pot synthesis techniques, as applied to the creation of chromenone derivatives, could be adapted for the efficient synthesis of 3-(4-Iodophenoxy)butan-2-one derivatives. These methods emphasize the importance of catalysis and solvent-free conditions for sustainable and practical chemical synthesis (Han et al., 2016).
Safety And Hazards
特性
IUPAC Name |
3-(4-iodophenoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKVMGGPBPPXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenoxy)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



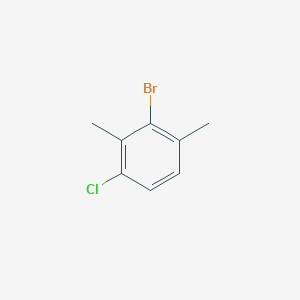
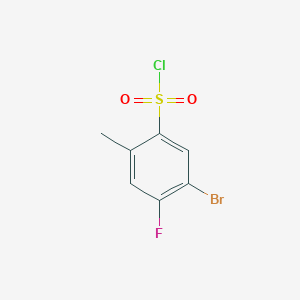
![[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride](/img/structure/B1443254.png)
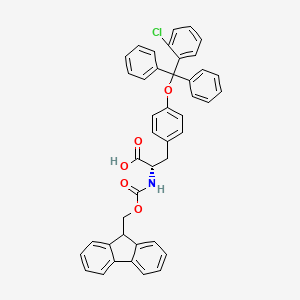
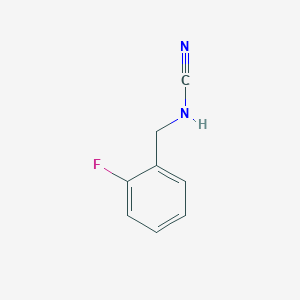
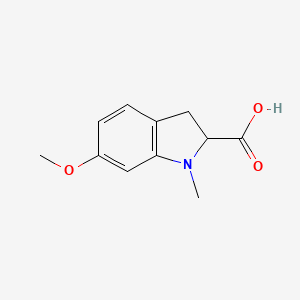
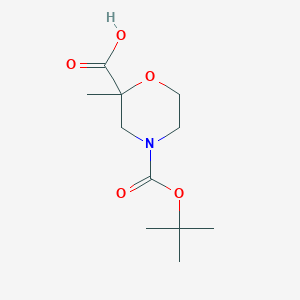
![8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1443260.png)
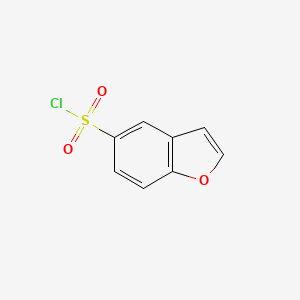
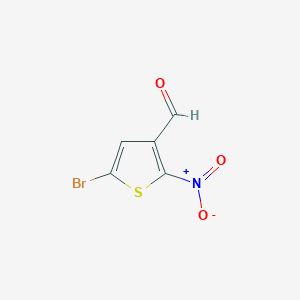
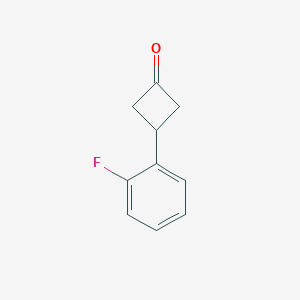
![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)
